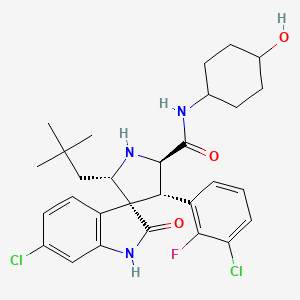

SAR405838

Description

Properties

IUPAC Name |

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKAKZRYYDCJDU-AEPXTFJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303607-60-4 | |

| Record name | SAR-405838 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303607604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAR-405838 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAR-405838 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8570LZ3RCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SAR405838: A Deep Dive into its Mechanism of Action in p53 Wild-Type Cells

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Reactivating the Guardian of the Genome

In cancer cells harboring wild-type p53, the tumor-suppressive functions of p53 are often abrogated through overexpression of its primary negative regulator, Murine Double Minute 2 (MDM2).[3][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing this critical tumor suppressor.

The fundamental mechanism of action of SAR405838 is the disruption of the MDM2-p53 protein-protein interaction.[1][2] By binding with high affinity and specificity to the p53-binding pocket on the MDM2 protein, SAR405838 competitively inhibits the binding of p53 to MDM2.[1][2] This action liberates p53 from MDM2-mediated degradation, leading to the accumulation and stabilization of p53 protein within the cell.[3][4] The stabilized p53 is then free to function as a transcription factor, activating a cascade of downstream target genes that ultimately drive p53-dependent cellular outcomes, namely cell cycle arrest and apoptosis.[1][2][3][4]

dot

Caption: Signaling pathway of SAR405838 in p53 wild-type cells.

Quantitative Analysis of SAR405838 Activity

SAR405838 exhibits potent and selective activity in cancer cell lines with wild-type p53, while having minimal effect on cells with mutated or deleted p53. This demonstrates its specific p53-dependent mechanism of action. The compound is significantly more potent than earlier generation MDM2 inhibitors such as MI-219 and Nutlin-3a.[1][3]

Table 1: In Vitro Cell Growth Inhibition (IC50) of MDM2 Inhibitors

| Cell Line | Cancer Type | p53 Status | SAR405838 (μM) | MI-219 (μM) | Nutlin-3a (μM) |

| p53 Wild-Type | |||||

| SJSA-1 | Osteosarcoma | Wild-Type | 0.09 | 0.48 | 0.95 |

| RS4;11 | Acute Leukemia | Wild-Type | 0.12 | 0.65 | 1.2 |

| LNCaP | Prostate Cancer | Wild-Type | 0.28 | 1.5 | 2.5 |

| HCT-116 | Colon Cancer | Wild-Type | 0.35 | 2.1 | 3.5 |

| Lipo246 | DDLPS | Wild-Type | 0.31 | 2.34 | 2.90 |

| Lipo863 | DDLPS | Wild-Type | 0.49 | 3.03 | 2.75 |

| p53 Mutant/Deleted | |||||

| SAOS-2 | Osteosarcoma | Deleted | >10 | >10 | >10 |

| PC-3 | Prostate Cancer | Deleted | >10 | >10 | >10 |

| HCT-116 (p53-/-) | Colon Cancer | Deleted | >10 | >10 | >10 |

| SW620 | Colon Cancer | Mutant | >10 | >10 | >10 |

Data compiled from multiple sources. DDLPS: Dedifferentiated Liposarcoma.[1][5]

Table 2: Transcriptional Activation (EC50) of p53 Target Genes by SAR405838

| Cell Line | Target Gene | EC50 (μM) |

| SJSA-1 | p21 | ~0.3-0.6 |

| SJSA-1 | MDM2 | ~0.3-0.6 |

| SJSA-1 | PUMA | ~0.3-0.6 |

| HCT-116 | p21 | ~0.7 |

| HCT-116 | MDM2 | ~0.7 |

EC50 values represent the concentration of SAR405838 required to achieve 50% of the maximal transcriptional induction.[1]

Key Experimental Protocols

The mechanism of SAR405838 has been elucidated through a series of key in vitro experiments. The generalized protocols for these assays are outlined below.

Cell Viability Assay (WST-1 or similar)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SAR405838, control compounds (e.g., MI-219, Nutlin-3a), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 4 days.[6][7]

-

Reagent Addition: Add a tetrazolium salt-based reagent (e.g., WST-1) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

dot

Caption: A typical workflow for a cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins following treatment with SAR405838.

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of SAR405838 for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, MDM2, PUMA, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression levels.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to assess the effects of SAR405838 on cell cycle distribution and the induction of apoptosis.

-

Cell Treatment: Treat cells with SAR405838 at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining for Apoptosis: For apoptosis analysis, wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.[6][7]

-

Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold 70% ethanol. Wash and treat with RNase A, then stain with propidium iodide.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: For apoptosis, quantify the percentage of cells in early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptosis. For cell cycle, determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Cellular Consequences of p53 Activation by SAR405838

The stabilization of p53 by SAR405838 triggers the transcriptional activation of key downstream target genes, leading to distinct cellular outcomes.

-

Induction of p21: The p53 target gene CDKN1A encodes the protein p21, a cyclin-dependent kinase (CDK) inhibitor. Increased p21 levels lead to the inhibition of CDK2/cyclin E and CDK4/cyclin D complexes, which are essential for the G1/S phase transition. This results in a G1 cell cycle arrest , providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[1]

-

Induction of PUMA: The PUMA (p53 Upregulated Modulator of Apoptosis) gene is another critical transcriptional target of p53. PUMA is a BH3-only protein that acts as a potent pro-apoptotic molecule. It binds to and inactivates anti-apoptotic Bcl-2 family members, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.[1]

-

Apoptosis Execution: The activation of the caspase cascade, evidenced by the cleavage of caspase-3 and its substrate PARP (Poly (ADP-ribose) polymerase), executes the apoptotic program, leading to programmed cell death.[1] The differential induction of PUMA appears to be a key determinant of whether cells undergo primarily cell cycle arrest or robust apoptosis in response to SAR405838.[1]

-

MDM2 Negative Feedback Loop: p53 also transcriptionally upregulates its own inhibitor, MDM2, as part of a negative feedback loop.[1] However, in the continued presence of SAR405838, this newly synthesized MDM2 is also inhibited, ensuring a sustained activation of p53.

dot

Caption: Logical flow from p53 status to cellular response with SAR405838.

Conclusion

SAR405838 is a highly potent and specific inhibitor of the MDM2-p53 interaction. Its mechanism of action in p53 wild-type cells is well-defined and relies on the reactivation of the latent tumor suppressor function of p53. By preventing p53 degradation, SAR405838 leads to the accumulation of p53 and the transcriptional activation of its downstream targets, resulting in p53-dependent cell cycle arrest and apoptosis. The quantitative data underscores its improved potency over earlier inhibitors, and its selective activity in p53 wild-type cells provides a clear rationale for its clinical development in tumors that retain this critical tumor suppressor.

References

- 1. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment | PLOS One [journals.plos.org]

- 7. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent Antagonist: A Technical Guide to the Binding Affinity of SAR405838 with MDM2

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of SAR405838, a potent and selective small-molecule inhibitor, to its target, the Murine Double Minute 2 (MDM2) oncoprotein. Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, the experimental protocols for its determination, and the essential signaling pathway context.

Core Findings: High-Affinity Binding of SAR405838 to MDM2

SAR405838 demonstrates exceptionally high binding affinity to the human MDM2 protein. The primary quantitative measure of this interaction is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of an enzymatic reaction by half. A lower Kᵢ value signifies a stronger binding affinity.

Table 1: Binding Affinity of SAR405838 and Other Molecules to Human MDM2 Protein Constructs

| Compound/Peptide | MDM2 Construct | Binding Affinity (Kᵢ) |

| SAR405838 | MDM2 (residues 1-118) | 0.88 nM [1][2][3][4][5][6][7] |

| SAR405838 | MDM2 (residues 18-118) | 8.6 nM[2] |

| SAR405838 | MDM2 (residues 25-118) | 24.0 nM[2] |

| MI-219 | MDM2 (residues 1-118) | >10-fold weaker than SAR405838[2] |

| Nutlin-3a | MDM2 (residues 1-118) | >50-fold weaker than SAR405838[2] |

| p53 peptide (residues 13-29) | MDM2 (residues 1-118) | >1,000-fold weaker than SAR405838[2] |

| p53 peptide (residues 13-29) | MDM2 (residues 25-118) | 283 nM[2] |

The data unequivocally shows that SAR405838 binds to the full-length MDM2 protein with sub-nanomolar affinity, making it a highly potent inhibitor.[1][2][3][4][5][6][7] Notably, the binding affinity is significantly influenced by the N-terminal region of MDM2, with truncated versions of the protein showing a weaker interaction.[2] This suggests that residues 10-24 of MDM2 are crucial for the high-affinity binding of SAR405838.[2]

Experimental Protocol: Competitive Fluorescence Polarization Binding Assay

The binding affinity of SAR405838 to MDM2 was determined using a competitive fluorescence polarization (FP) binding assay. This in-solution technique is well-suited for studying protein-ligand interactions and is amenable to high-throughput screening.

Principle of the Assay

Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide derived from p53 (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When this tracer binds to the much larger MDM2 protein, its rotation slows significantly, leading to a higher polarization value. A competitive inhibitor, such as SAR405838, will displace the fluorescent tracer from MDM2, causing a decrease in the polarization signal. The degree of this decrease is proportional to the binding affinity of the inhibitor.

Materials and Reagents

-

MDM2 Protein: Recombinant human MDM2 protein (e.g., residues 1-118).

-

Fluorescent Tracer: A peptide derived from the p53 transactivation domain (e.g., residues 13-29) labeled with a fluorophore (e.g., Rhodamine or Fluorescein).

-

Test Compound: SAR405838.

-

Assay Buffer: A suitable buffer to maintain protein stability and activity (e.g., PBS with 0.1% BSA).

-

Microplates: Low-binding, 384-well black microplates.

-

Plate Reader: A microplate reader equipped with fluorescence polarization optics.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent tracer in the assay buffer.

-

Prepare a stock solution of the MDM2 protein in the assay buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.

-

Prepare a serial dilution of SAR405838 in the assay buffer.

-

-

Assay Setup:

-

Add a fixed concentration of the fluorescent tracer to all wells of the microplate.

-

Add the serially diluted SAR405838 to the appropriate wells. Include control wells with no inhibitor (maximum polarization) and wells with no MDM2 (minimum polarization).

-

Initiate the binding reaction by adding a fixed concentration of the MDM2 protein to all wells except the minimum polarization controls.

-

-

Incubation:

-

Incubate the microplate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes). The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

-

-

Data Analysis:

-

The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of SAR405838.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the tracer).

-

The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for MDM2.

-

Visualizing the Molecular Interactions

To better understand the context of SAR405838's mechanism of action, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for the binding affinity assay.

Caption: The MDM2-p53 signaling pathway and the inhibitory action of SAR405838.

Caption: Generalized workflow for a competitive fluorescence polarization binding assay.

Conclusion

The potent sub-nanomolar binding affinity of SAR405838 to MDM2, as determined by fluorescence polarization assays, underscores its potential as a highly effective therapeutic agent for cancers with wild-type p53. The detailed experimental protocol provided herein offers a robust framework for the continued investigation and development of MDM2-p53 interaction inhibitors. This technical guide serves as a valuable resource for researchers dedicated to advancing cancer therapeutics through targeted drug discovery.

References

- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 2. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 3. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page not found | Medicine [medicine.tulane.edu]

SAR405838 and p53 Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405838 (also known as MI-77301) is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. In cancer cells with wild-type p53, the tumor suppressor function of p53 is often negated by its interaction with MDM2, which targets p53 for proteasomal degradation. SAR405838 disrupts this interaction, leading to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][2][3] This technical guide provides an in-depth overview of SAR405838, focusing on its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for its study.

Mechanism of Action: The MDM2-p53 Axis

The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis.[4][5] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2. In many tumors with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis.[1][4]

SAR405838 is designed to fit into the p53-binding pocket of MDM2, effectively blocking the protein-protein interaction between MDM2 and p53.[1][2] This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. As a result, p53 accumulates in the nucleus, where it can act as a transcription factor, upregulating the expression of its target genes. Key among these are:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S checkpoint.[1][2]

-

PUMA (BBC3): A pro-apoptotic protein that plays a crucial role in initiating apoptosis.[1][2]

-

MDM2: As part of a negative feedback loop, p53 also transcriptionally activates MDM2.[1][2]

The ultimate cellular outcomes of p53 activation by SAR405838 are cell cycle arrest and/or apoptosis, depending on the cellular context.[1][2][3]

Signaling Pathway

References

- 1. ascentagepharma.com [ascentagepharma.com]

- 2. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 5. Brain Distributional Kinetics of a Novel MDM2 Inhibitor SAR405838: Implications for Use in Brain Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SAR405838 (MI-77301): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SAR405838, also known as MI-77301, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] Developed as an optimized analog of earlier compounds, SAR405838 reactivates the tumor suppressor function of wild-type p53 by preventing its degradation mediated by the E3 ubiquitin ligase MDM2.[4][5][6] This targeted therapy has demonstrated significant preclinical activity, including the induction of cell-cycle arrest, apoptosis, and durable tumor regression in various cancer models with wild-type p53.[1][3][5] Advanced into Phase I clinical trials, SAR405838 represents a promising therapeutic strategy for a range of human cancers that retain functional p53.[1][7][8] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies related to SAR405838.

Introduction: Targeting the MDM2-p53 Axis

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell-cycle arrest, apoptosis, and DNA repair. In many human cancers where the TP53 gene is not mutated, the tumor-suppressive functions of p53 are often abrogated by the oncoprotein Murine Double Minute 2 (MDM2).[9] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thus creating a negative feedback loop. Overexpression of MDM2, a common event in various malignancies, effectively silences p53 activity.[9]

The discovery of small molecules that can inhibit the MDM2-p53 interaction has been a major focus of cancer drug development. By disrupting this interaction, the degradation of p53 is blocked, leading to its accumulation and the activation of downstream tumor-suppressive pathways. SAR405838 emerged from a structure-based drug design program aimed at optimizing the potency, selectivity, and pharmacokinetic properties of earlier MDM2 inhibitors, such as MI-219.[1][5][9]

Mechanism of Action

SAR405838 is a spiro-oxindole compound that potently and selectively binds to the p53-binding pocket of MDM2.[4][6] This binding is characterized by a high affinity, with a reported inhibition constant (Ki) of 0.88 nM.[1][2][5] The co-crystal structure of SAR405838 in complex with MDM2 reveals that it mimics the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that are essential for the interaction with MDM2.[1][3] Furthermore, SAR405838 engages in additional interactions not observed in the native p53-MDM2 complex and induces a refolding of the unstructured N-terminal region of MDM2, which contributes to its high binding affinity.[1][3][5]

By occupying the p53 binding site on MDM2, SAR405838 effectively disrupts the MDM2-p53 interaction. This leads to the stabilization and accumulation of p53 protein in cancer cells with wild-type p53.[4][7] The elevated levels of p53 then act as a transcription factor, upregulating the expression of its target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[1] The induction of these downstream effectors ultimately results in p53-dependent cell-cycle arrest and/or apoptosis.[1][3]

Quantitative Data Summary

The preclinical evaluation of SAR405838 has generated a substantial amount of quantitative data, which is summarized in the tables below for easy comparison.

Table 1: In Vitro Binding Affinity of SAR405838

| Compound | Target Protein | Binding Affinity (Ki) |

| SAR405838 (MI-77301) | MDM2 | 0.88 nM[1][2][5] |

Table 2: In Vitro Cell Growth Inhibition (IC50) of SAR405838 in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | SAR405838 IC50 (µM) |

| SJSA-1 | Osteosarcoma | Wild-Type | 0.092[2] |

| RS4;11 | Acute Leukemia | Wild-Type | 0.089[2] |

| LNCaP | Prostate Cancer | Wild-Type | 0.27[2] |

| HCT-116 | Colon Cancer | Wild-Type | 0.20[2] |

| HCT-116 (p53-/-) | Colon Cancer | Deletion | >20[2] |

| SAOS-2 | Osteosarcoma | Deletion | >10[2] |

| PC-3 | Prostate Cancer | Deletion | >10[2] |

| SW620 | Colon Cancer | Mutant | >10[2] |

Table 3: In Vivo Antitumor Efficacy of SAR405838 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| SJSA-1 | Osteosarcoma | 200 mg/kg, single oral dose | Complete tumor regression[1][3] |

| RS4;11 | Acute Leukemia | 200 mg/kg, daily oral | Durable tumor regression[10] |

| LNCaP | Prostate Cancer | Daily oral administration | Complete tumor growth inhibition[1] |

| HCT-116 | Colon Cancer | Daily oral administration | Complete tumor growth inhibition[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of SAR405838.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of SAR405838 to the MDM2 protein.

-

Principle: The assay measures the change in the polarization of fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger MDM2-peptide complex tumbles slower, leading to higher polarization. Inhibitors that disrupt this interaction cause a decrease in polarization.

-

Protocol:

-

A Rhodamine-labeled p53 peptide is used as the fluorescent probe.

-

The assay is performed in a buffer solution (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

A fixed concentration of the fluorescent peptide (e.g., 50 nM) and MDM2 protein (e.g., 1 µM) are incubated in the wells of a 384-well plate.

-

Serial dilutions of SAR405838 are added to the wells.

-

The plate is incubated at room temperature for a defined period (e.g., 10-30 minutes) to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 531 nm) and emission (e.g., 595 nm) filters.

-

The IC50 values are calculated from the dose-response curves, and Ki values are determined using the Cheng-Prusoff equation.

-

Cell Growth Inhibition Assay (WST/MTT Assay)

This assay is used to determine the concentration of SAR405838 that inhibits the growth of cancer cell lines by 50% (IC50).

-

Principle: Tetrazolium salts (like WST-1 or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with serial dilutions of SAR405838 for a specified period (e.g., 4 days).

-

A solution of WST-1 or MTT is added to each well and incubated for a few hours.

-

If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

-

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins (e.g., p53, MDM2, p21, PUMA) in cells treated with SAR405838.

-

Protocol:

-

Cells are treated with SAR405838 for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (p53, MDM2, p21, PUMA).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

The intensity of the bands is quantified to determine the relative protein levels.

-

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of p53 target genes, such as CDKN1A (p21) and PUMA.

-

Protocol:

-

Cells or tumor tissues are treated with SAR405838.

-

Total RNA is extracted and its quality and quantity are assessed.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for PCR with primers specific for the target genes.

-

The PCR is performed in a real-time PCR machine, which monitors the amplification of the target genes in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH) to control for variations in RNA input.

-

The relative fold change in gene expression is calculated using the ΔΔCt method.

-

In Vivo Xenograft Studies

These studies are conducted to evaluate the antitumor activity of SAR405838 in a living organism.

-

Model: The SJSA-1 osteosarcoma xenograft model is commonly used due to its amplification of the MDM2 gene and wild-type p53 status.

-

Protocol:

-

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with SJSA-1 cells.

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into treatment and control groups.

-

SAR405838 is administered orally at various doses and schedules.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., Western blotting, qRT-PCR, immunohistochemistry).

-

Clinical Development

Based on its promising preclinical profile, SAR405838 was advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors (NCT01636479).[7][8] These studies have provided valuable insights into the clinical activity and potential of SAR405838 as a therapeutic agent for cancers with wild-type p53.[7][8]

Conclusion

SAR405838 (MI-77301) is a highly potent and selective inhibitor of the MDM2-p53 interaction that has demonstrated robust preclinical antitumor activity in a p53-dependent manner. Its discovery and development represent a significant advancement in the field of targeted cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on p53-reactivating therapies. Further clinical investigation will continue to define the therapeutic potential of SAR405838 in the treatment of human cancers.

References

- 1. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Reactivation of p53 by MDM2 inhibitor MI-77301 for the treatment of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascentagepharma.com [ascentagepharma.com]

- 6. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I study of SAR405838, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pubcompare.ai [pubcompare.ai]

Spiro-oxindole Class of MDM2 Inhibitors: A Technical Guide for Drug Development Professionals

Abstract

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, represents a critical nexus in cancer biology. In tumors retaining wild-type p53, the overexpression of MDM2 effectively abrogates p53's tumor-suppressive functions, including cell cycle arrest, apoptosis, and DNA repair. The spiro-oxindole scaffold has emerged as a highly promising chemotype for the development of potent and selective small-molecule inhibitors of the MDM2-p53 protein-protein interaction (PPI). These agents act by mimicking the key p53 amino acid residues that bind to a hydrophobic cleft on the MDM2 protein, thereby liberating p53 from its negative regulation and restoring its tumor-suppressive activities. This technical guide provides an in-depth overview of the spiro-oxindole class of MDM2 inhibitors, intended for researchers, scientists, and drug development professionals. It details their mechanism of action, summarizes key quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for their evaluation, and visualizes the core biological pathways and experimental workflows.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The p53 protein, often termed the "guardian of the genome," plays a central role in preventing tumorigenesis.[1] Its activation in response to cellular stress, such as DNA damage or oncogene activation, leads to a variety of cellular outcomes that suppress tumor growth.[1] The murine double minute 2 (MDM2) protein is the principal negative regulator of p53.[1] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This tightly controlled negative feedback loop is crucial for normal cell function.

In a significant portion of human cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the amplification or overexpression of the MDM2 gene. This leads to the excessive degradation of wild-type p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably. Therefore, the development of small molecules that can disrupt the MDM2-p53 interaction is a highly attractive therapeutic strategy for reactivating p53 in these tumors.[1]

The spiro-oxindole scaffold has proven to be a particularly fruitful starting point for the design of potent MDM2 inhibitors. These compounds are designed to mimic the three key hydrophobic amino acid residues of p53—phenylalanine, tryptophan, and leucine—that are essential for its binding to MDM2.[3] The rigid spirocyclic core of these molecules allows for the precise positioning of functional groups that occupy the corresponding hydrophobic pockets on the surface of MDM2, leading to high-affinity binding and effective disruption of the p53-MDM2 interaction.[3]

Mechanism of Action of Spiro-oxindole MDM2 Inhibitors

Spiro-oxindole MDM2 inhibitors function by competitively binding to the p53-binding pocket on the MDM2 protein. This prevents the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53 in the nucleus. The elevated levels of functional p53 then transcriptionally activate its downstream target genes, such as p21 (CDKN1A), PUMA, and BAX, which in turn mediate cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and induce apoptosis. The reactivation of the p53 pathway in cancer cells ultimately leads to the suppression of tumor growth.

dot

Caption: MDM2-p53 Signaling Pathway and Inhibition by Spiro-oxindoles.

Key Spiro-oxindole Compounds and Structure-Activity Relationship (SAR)

The development of spiro-oxindole MDM2 inhibitors has been driven by extensive SAR studies, leading to the identification of highly potent compounds, some of which have advanced into clinical trials. A notable example is the "MI" series of compounds developed by Wang and colleagues, including MI-219 and the clinical candidate SAR405838 (MI-77301).[1][4]

The general structure of these spiro-oxindoles features a central spiro[pyrrolidine-3,3'-oxindole] core. Key SAR insights include:

-

The Oxindole Moiety: The oxindole nitrogen can be substituted to enhance activity. The lactam carbonyl is crucial for hydrogen bonding interactions within the MDM2 pocket.

-

The Pyrrolidine Ring: Substitutions on the pyrrolidine nitrogen and at the 4'-position significantly impact potency and pharmacokinetic properties.

-

Stereochemistry: The stereochemistry at the spiro center and other chiral centers on the pyrrolidine ring is critical for optimal binding to MDM2, with diastereomers often exhibiting vastly different potencies.[4]

Below are tables summarizing the quantitative data for representative spiro-oxindole MDM2 inhibitors.

Table 1: In Vitro Binding Affinity of Spiro-oxindole MDM2 Inhibitors

| Compound | MDM2 Binding Affinity (Ki, nM) | Reference |

| MI-77301 (SAR405838) | 0.88 | [1] |

| MI-888 | 0.44 | [4] |

Table 2: In Vitro Cellular Activity of Spiro-oxindole MDM2 Inhibitors

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Spirooxindole-benzimidazole hybrid (38) | MDA-MB-231 | MTT | 2.4 ± 0.2 | [1] |

| Spirooxindole-benzimidazole hybrid (38) | PC3 | MTT | 3.4 ± 0.3 | [1] |

| Spirooxindole-benzimidazole hybrid (38) | HCT-116 | MTT | 7.2 ± 0.3 | [1] |

| Spirooxindole-benzimidazole hybrid (38) | A549 | MTT | 7.8 ± 0.3 | [1] |

| Spirooxindole-pyrrolidine hybrid (31) | MDA-MB-231 | MTT | 0.0018 ± 0.0004 | [1] |

| Spirooxindole-pyrrolidine hybrid (31) | HepG-2 | MTT | 0.0569 ± 0.0020 | [1] |

| Spirooxindole-pyrrolidine hybrid (31) | Caco-2 | MTT | 0.0028 ± 0.0020 | [1] |

| Spirooxindole-furan hybrid (6d) | MCF-7 | MTT | 4.3 ± 0.18 | [5] |

| Spirooxindole-furan hybrid (6f) | MCF-7 | MTT | 10.3 ± 0.40 | [5] |

| Spirooxindole-furan hybrid (6d) | HepG2 | MTT | 6.9 ± 0.23 | [5] |

| Spirooxindole-furan hybrid (6f) | HepG2 | MTT | 3.5 ± 0.11 | [5] |

| Spirooxindole-pyrazole hybrid (8h) | A2780 | MTT | 10.3 ± 1.1 | [6] |

| Spirooxindole-pyrazole hybrid (8m) | A549 | MTT | 17.7 ± 2.7 | [6] |

| Spirooxindole-pyrazole hybrid (8k) | MDA-MB-453 | MTT | 21.4 ± 1.4 | [6] |

Experimental Protocols

The evaluation of spiro-oxindole MDM2 inhibitors involves a series of in vitro and cell-based assays to determine their binding affinity, cellular potency, and mechanism of action.

Fluorescence Polarization (FP) Assay for MDM2-p53 Binding

This assay is a widely used method to quantify the binding of small molecule inhibitors to MDM2.[7][8] It relies on the principle that a small, fluorescently labeled p53-derived peptide will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the tumbling rate of the peptide is significantly reduced, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will displace the fluorescent peptide, causing a decrease in polarization.

dot

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ascentagepharma.com [ascentagepharma.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of SAR405838 on Downstream Targets of p53

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

SAR405838 (also known as MI-77301) is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction.[1][2] By disrupting the negative regulation of p53 by MDM2, SAR405838 leads to the stabilization and activation of p53 in cancer cells with wild-type TP53.[1][3] This activation of p53's tumor-suppressive functions results in the transcriptional modulation of its downstream target genes, ultimately leading to cell-cycle arrest, apoptosis, and potent antitumor activity in preclinical models.[2][3][4] This guide provides a comprehensive technical overview of the effects of SAR405838 on key downstream targets of p53, including quantitative data summaries, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: p53 Pathway Activation

SAR405838 binds to the p53-binding pocket of MDM2 with high affinity (Ki = 0.88 nM), effectively blocking the MDM2-p53 interaction.[2] In cancer cells with functional p53, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, SAR405838 prevents p53 degradation, leading to an accumulation of p53 protein. The elevated levels of p53 can then act as a transcription factor, binding to the promoter regions of its target genes and modulating their expression. This targeted activation of the p53 pathway is central to the therapeutic potential of SAR405838.[1][3]

References

- 1. ascentagepharma.com [ascentagepharma.com]

- 2. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Technical Guide to SAR405838: A Potent MDM2-p53 Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of SAR405838 (also known as MI-77301), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This document details the core mechanism of action, key experimental findings, and the methodologies employed in its preclinical assessment for oncological applications.

Core Mechanism of Action: Reactivating the Guardian of the Genome

SAR405838 is an optimized spiro-oxindole compound designed to disrupt the interaction between the Murine Double Minute 2 (MDM2) oncoprotein and the tumor suppressor protein p53.[1][2] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of MDM2, which acts as an E3 ubiquitin ligase targeting p53 for proteasomal degradation.[3][4]

By binding to the p53-binding pocket of MDM2 with high affinity (Ki = 0.88 nmol/L), SAR405838 effectively blocks this interaction.[5][6] This inhibition leads to the stabilization and accumulation of p53, subsequently activating downstream signaling pathways that result in cell-cycle arrest, apoptosis, and inhibition of tumor growth in cancer cells harboring wild-type p53.[5][7]

Quantitative Preclinical Efficacy

The preclinical activity of SAR405838 has been demonstrated across a range of in vitro and in vivo models.

In Vitro Cell Growth Inhibition

SAR405838 potently inhibits the growth of cancer cell lines with wild-type p53 status, while exhibiting high selectivity over cell lines with mutated or deleted p53.[6][8]

| Cell Line | Cancer Type | p53 Status | SAR405838 IC50 (µM) |

| SJSA-1 | Osteosarcoma | Wild-type | 0.093 |

| RS4;11 | Acute Leukemia | Wild-type | 0.13 |

| LNCaP | Prostate Cancer | Wild-type | 0.31 |

| HCT-116 | Colon Cancer | Wild-type | 0.35 |

| DDLPS (Lipo246) | Dedifferentiated Liposarcoma | Wild-type | 0.31 |

| PC-3 | Prostate Cancer | p53 null | >10 |

| SW620 | Colon Cancer | p53 mutant | >10 |

Table 1: In Vitro cell growth inhibitory activity of SAR405838 in various cancer cell lines. Data compiled from multiple preclinical studies.[2][6]

In Vivo Antitumor Activity

In xenograft models, SAR405838 has demonstrated significant antitumor activity, including durable tumor regression and complete tumor growth inhibition at well-tolerated doses.[5][9]

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |

| SJSA-1 | Osteosarcoma | 200 mg/kg, single oral dose | Complete tumor regression in 100% of mice |

| RS4;11 | Acute Leukemia | 100 mg/kg, daily for 2 weeks | Durable tumor regression |

| LNCaP | Prostate Cancer | 100 mg/kg, daily for 4 weeks | Complete tumor growth inhibition |

| HCT-116 | Colon Cancer | 100 mg/kg, daily for 3 weeks | Complete tumor growth inhibition |

| DDLPS | Dedifferentiated Liposarcoma | 200 mg/kg, single oral dose | Significant decrease in tumorigenicity |

Table 2: Summary of in vivo antitumor efficacy of SAR405838 in various xenograft models.[5][7][9]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of SAR405838.

Cell Viability Assay (MTT/WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of SAR405838 for 72-96 hours.

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of SAR405838.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins.

-

Cell Lysis: Treat cells with SAR405838 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Isolate total RNA from SAR405838-treated cells or tumor tissues using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes for the target genes (e.g., p21, PUMA, MDM2) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to analyze the cell cycle distribution and the induction of apoptosis.

For Cell Cycle Analysis:

-

Cell Fixation: Harvest and fix SAR405838-treated cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G1, S, G2/M) are quantified based on the fluorescence intensity of PI.

For Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Staining: Resuspend live, SAR405838-treated cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of SAR405838 in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SJSA-1 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer SAR405838 orally at the desired dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, qRT-PCR, immunohistochemistry).

Visualized Experimental Workflow and Signaling

The following diagrams illustrate a typical experimental workflow for evaluating SAR405838 and the core signaling pathway it modulates.

Conclusion

The preclinical data for SAR405838 strongly support its development as a therapeutic agent for cancers that retain wild-type p53. Its potent and selective inhibition of the MDM2-p53 interaction leads to robust p53 activation, resulting in significant antitumor effects both in vitro and in vivo.[5] The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and clinical investigation into this promising anticancer agent. The clinical development of SAR405838 has been initiated, and it has been evaluated in early-phase clinical trials for various malignancies, including sarcoma.[2][7]

References

- 1. scispace.com [scispace.com]

- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms [mdpi.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. ascentagepharma.com [ascentagepharma.com]

The Role of SAR405838 in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405838, also known as MI-77301, is a potent and highly specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancers retaining wild-type (WT) TP53, the tumor-suppressive functions of the p53 protein are often negated by its direct interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] By disrupting this interaction, SAR405838 stabilizes and reactivates p53, leading to the transcriptional activation of p53 target genes. This reactivation can trigger critical anti-tumor responses, including cell-cycle arrest and, most notably, apoptosis.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms, experimental validation, and quantitative data supporting the role of SAR405838 in inducing apoptosis.

Core Mechanism of Action: p53 Reactivation

The fundamental mechanism of SAR405838 is the liberation of p53 from MDM2-mediated inhibition. SAR405838 is designed to mimic three critical p53 amino acid residues, allowing it to bind with high affinity to the p53-binding pocket on the MDM2 protein.[1][2] This competitive binding prevents MDM2 from interacting with p53, thereby blocking the ubiquitination and subsequent degradation of p53.[1][3] The resulting accumulation of p53 protein in the nucleus allows it to function as a transcription factor, activating a cascade of downstream target genes responsible for halting cell proliferation and inducing programmed cell death.[3][4] This activity is strictly dependent on the p53 status of the cell; SAR405838 has no effect on cancer cells with mutated or deleted p53.[1][3]

Apoptosis Induction Pathway

The apoptotic response to SAR405838 is primarily mediated by the robust transcriptional upregulation of the p53 Upregulated Modulator of Apoptosis (PUMA), a potent pro-apoptotic protein of the BCL-2 family.[1][3] In sensitive cell lines, such as the SJSA-1 osteosarcoma line, SAR405838 treatment leads to a significant increase in PUMA mRNA and protein levels.[1][5] PUMA, in turn, activates the intrinsic apoptotic pathway, leading to the cleavage and activation of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][3] The cleavage of these executioner proteins is a hallmark of apoptosis and culminates in cell death.[5]

Interestingly, the induction of apoptosis by SAR405838 is cell-context dependent. While SJSA-1 cells undergo strong apoptosis, other cell lines like HCT-116 (colon cancer) primarily undergo cell-cycle arrest with only modest apoptosis, despite p53 activation.[1][5] This selectivity appears to be linked to the differential ability of SAR405838 to induce PUMA in various cell types.[1]

Quantitative Data Summary

Binding Affinity and Cellular Potency

SAR405838 demonstrates high-affinity binding to MDM2 and potent, p53-dependent inhibition of cell growth across various cancer cell lines. It is significantly more potent than earlier-generation MDM2 inhibitors.[1][6]

Table 1: Binding Affinity and In Vitro Cell Growth Inhibition (IC50) [1]

| Compound/Cell Line | p53 Status | Binding Affinity (Ki, nmol/L) | Cell Growth Inhibition (IC50, µmol/L) |

| SAR405838 | - | 0.88 | - |

| SJSA-1 (Osteosarcoma) | Wild-type | - | 0.092 ± 0.019 |

| RS4;11 (Leukemia) | Wild-type | - | 0.089 ± 0.027 |

| LNCaP (Prostate) | Wild-type | - | 0.27 ± 0.03 |

| HCT-116 (Colon) | Wild-type | - | 0.20 ± 0.04 |

| HCT-116 (p53-/-) | Deletion | - | >20 |

| SW620 (Colon) | Mutation | - | >10 |

| Nutlin-3a | - | - | - |

| SJSA-1 | Wild-type | - | 1.3 ± 0.2 |

| RS4;11 | Wild-type | - | 0.57 ± 0.13 |

| LNCaP | Wild-type | - | 1.2 ± 0.4 |

| HCT-116 | Wild-type | - | 0.86 ± 0.11 |

In Vivo Antitumor Efficacy

In xenograft models, SAR405838 induces robust, dose-dependent tumor regression, which correlates with strong apoptosis in tumor tissues.[1][3]

Table 2: In Vivo Efficacy of SAR405838 in Xenograft Models [1][5]

| Xenograft Model | p53 Status | MDM2 Status | Dose & Schedule | Outcome |

| SJSA-1 | Wild-type | Amplified | 100 mg/kg, daily, 2 weeks | Complete & persistent tumor regression |

| SJSA-1 | Wild-type | Amplified | 200 mg/kg, single dose | Complete tumor regression |

| RS4;11 | Wild-type | Not Amplified | 100 or 200 mg/kg, daily | Complete tumor regression |

| LNCaP | Wild-type | Not Amplified | - | Partial (80%) tumor regression |

| HCT-116 | Wild-type | Not Amplified | - | Complete tumor growth inhibition |

Experimental Protocols

Western Blotting for Protein Analysis

Objective: To determine the levels of p53, its downstream targets (p21, MDM2, PUMA), and apoptosis markers (cleaved Caspase-3, cleaved PARP) following SAR405838 treatment.

-

Cell Culture and Treatment: Plate cancer cells (e.g., SJSA-1, HCT-116) and allow them to adhere. Treat cells with varying concentrations of SAR405838 (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p53, p21, MDM2, PUMA, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., α-Tubulin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA).

-

Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan master mix, cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after SAR405838 treatment.

-

Cell Treatment: Treat cells with SAR405838 for 24-48 hours.

-

Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in Annexin-V binding buffer. Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

-

Acquisition: Analyze the stained cells on a flow cytometer.

-

Data Interpretation:

-

Annexin-V negative / PI negative: Live cells.

-

Annexin-V positive / PI negative: Early apoptotic cells.

-

Annexin-V positive / PI positive: Late apoptotic/necrotic cells.

-

Mechanisms of Resistance

A primary mechanism of acquired resistance to SAR405838 is the development of mutations in the TP53 gene.[7][8] Prolonged treatment, both in vitro and in patients, can lead to the selection and outgrowth of clones harboring p53 mutations in the DNA binding domain.[7][9] These mutations render the p53 protein non-functional, thereby circumventing the effects of MDM2 inhibition and allowing cancer cells to escape apoptosis.[8][9]

Conclusion

SAR405838 is a highly potent and specific inhibitor of the MDM2-p53 interaction that effectively induces apoptosis in cancer cells with wild-type p53. Its mechanism is centered on the stabilization of p53, leading to the transcriptional activation of key pro-apoptotic genes, particularly PUMA. Preclinical data from both in vitro and in vivo models robustly support its ability to cause profound apoptosis and tumor regression in sensitive cancer types.[1][2][10] This makes SAR405838 a promising therapeutic agent, though the potential for acquired resistance through p53 mutation warrants consideration in its clinical development and application.

References

- 1. ascentagepharma.com [ascentagepharma.com]

- 2. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment | PLOS One [journals.plos.org]

- 9. TP53 mutations emerge with HDM2 inhibitor SAR405838 treatment in de-differentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. | Semantic Scholar [semanticscholar.org]

SAR405838: A Technical Deep Dive into its Selectivity for MDM2 over MDM4 (MDMX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of SAR405838 (also known as MI-77301), a potent and highly selective small-molecule inhibitor of the MDM2-p53 interaction. The focus of this document is to elucidate the compound's remarkable selectivity for its primary target, MDM2, over its close homolog, MDM4 (or MDMX). We will delve into the quantitative binding data, the structural basis for this specificity, and the detailed experimental protocols used to characterize this interaction.

Introduction: The p53-MDM2/MDM4 Axis

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] Its activity is tightly controlled by two main negative regulators: Murine Double Minute 2 (MDM2) and Murine Double Minute 4 (MDM4 or MDMX). Both MDM2 and MDM4 bind to the transactivation domain of p53, inhibiting its function. MDM2, an E3 ubiquitin ligase, further promotes p53's degradation via the proteasome.[1][3][4] Overexpression of MDM2, observed in many human cancers, effectively silences p53, allowing cancer cells to proliferate unchecked.[1][3]

The therapeutic strategy of inhibiting the MDM2-p53 interaction aims to reactivate p53's tumor-suppressive functions in cancers that retain wild-type p53.[3] SAR405838 emerged from optimization efforts as a clinical-grade compound designed to execute this strategy with high potency and specificity.[1][3][5]

Mechanism of Action of SAR405838

SAR405838 functions as a p53 mimetic, occupying the hydrophobic pocket on the MDM2 protein where p53 would normally bind.[6] This competitive inhibition blocks the MDM2-p53 interaction, preventing p53 ubiquitination and subsequent degradation. The stabilization of p53 leads to its accumulation in the nucleus, where it can activate the transcription of its target genes, such as CDKN1A (p21) and PUMA, ultimately inducing cell-cycle arrest and/or apoptosis in cancer cells with wild-type p53.[5][6][7]

Quantitative Selectivity Profile

The efficacy and safety of an MDM2 inhibitor are critically dependent on its selectivity. SAR405838 demonstrates exceptional potency for MDM2 and a high degree of selectivity against its homolog MDM4 and other structurally related proteins.

| Target Protein | Binding Affinity (K_i_) | Assay Method | Selectivity vs. MDM2 |

| MDM2 | 0.88 nM | Fluorescence Polarization | - |

| MDM4 (MDMX) | No appreciable binding at 10 µM | Biolayer Interferometry | >11,000-fold |

| p53 peptide | ~1.3 µM | Fluorescence Polarization | ~1,500-fold (weaker) |

| Bcl-2 | No appreciable binding at 10 µM | Not Specified | >11,000-fold |

| Bcl-xL | No appreciable binding at 10 µM | Not Specified | >11,000-fold |

| Mcl-1 | No appreciable binding at 10 µM | Not Specified | >11,000-fold |

| β-catenin | No appreciable binding at 10 µM | Not Specified | >11,000-fold |

| Data compiled from Wang et al., Cancer Research, 2014.[5][6] |

Structural Basis for High Affinity and Selectivity

The remarkable affinity and selectivity of SAR405838 for MDM2 are elucidated by its co-crystal structure (PDB ID: 5TRF).[8] The inhibitor cleverly mimics the three key p53 amino acid residues—Phe19, Trp23, and Leu26—that are essential for insertion into the MDM2 hydrophobic pocket.[6][9]

Crucially, SAR405838 achieves its sub-nanomolar potency by capturing additional interactions not seen in the native p53-MDM2 complex. A key finding is that SAR405838 induces a conformational change, causing the refolding of the unstructured N-terminal region of MDM2 (residues 10-25).[5][7] This induced-fit mechanism enhances the binding affinity by approximately 25-fold and is a major contributor to its selectivity, as this N-terminal region differs in MDM4.[5]

Experimental Protocols

The determination of SAR405838's selectivity relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Binding Assays

A. Fluorescence Polarization (FP) Assay for MDM2 Binding

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled p53-derived peptide from the MDM2 protein by an unlabeled inhibitor (SAR405838). When the small, fluorescent peptide is bound to the larger MDM2 protein, it tumbles slowly in solution, emitting highly polarized light. When displaced by the inhibitor, the free peptide tumbles rapidly, emitting depolarized light. The change in polarization is proportional to the amount of displacement.

-

Protocol:

-

Reagents: Recombinant human MDM2 protein (residues 1-118), a fluorescently labeled p53 peptide (e.g., TAMRA-labeled, residues 13-29), SAR405838, and assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Procedure: A fixed concentration of MDM2 and the fluorescent peptide are incubated to form a complex. Serial dilutions of SAR405838 are then added to the wells of a microplate.

-

Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Measurement: Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The data are plotted as fluorescence polarization versus inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]

-

B. Biolayer Interferometry (BLI) for MDM4 Binding

-

Principle: BLI is a label-free technology used to measure biomolecular interactions in real-time. A protein of interest is immobilized on the surface of a biosensor tip, which is then dipped into a solution containing the analyte. Any binding to the surface causes a shift in the interference pattern of white light reflected from the tip, which is measured in nanometers.

-

Protocol:

-

Reagents: Recombinant human MDM4 (MDMX) protein, SAR405838, and appropriate assay buffer.

-

Immobilization: MDM4 is immobilized onto the biosensor surface (e.g., via a His-tag to a Ni-NTA sensor).

-

Baseline: The sensor is dipped into buffer to establish a stable baseline.

-

Association: The sensor is moved to wells containing various concentrations of SAR405838, and the binding (association) is measured over time.

-

Dissociation: The sensor is returned to a buffer-only well to measure the dissociation of the compound.

-

Data Analysis: The resulting sensorgrams (response vs. time) are analyzed to determine association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is calculated as kd/ka. For SAR405838, no appreciable binding was detected, indicating an extremely low affinity.[5]

-

Cellular Assays

A. Western Blotting for p53 Pathway Activation

-

Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing direct evidence of target engagement. Inhibition of MDM2 by SAR405838 should lead to an increase in p53 protein levels and its downstream targets, p21 and MDM2 (due to the p53-MDM2 feedback loop).

-

Protocol:

-

Cell Culture and Treatment: Cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT-116) are cultured and treated with increasing concentrations of SAR405838 for a specified time (e.g., 24 hours).[6]

-

Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified to determine the relative protein levels.[6]

-

Alternative High-Throughput Screening Assays

While FP and BLI were specifically cited, TR-FRET and AlphaLISA are also industry-standard, homogeneous (no-wash) assay formats suitable for screening and characterizing inhibitors of protein-protein interactions like p53-MDM2.

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Principle: TR-FRET uses a long-lifetime lanthanide (e.g., Europium or Terbium) as a donor fluorophore and a shorter-lifetime fluorophore (e.g., Cy5 or GFP) as an acceptor. MDM2 and p53 are labeled with the donor and acceptor, respectively (often via tagged proteins and labeled antibodies). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal. The time-resolved measurement minimizes interference from background fluorescence.[10][11][12]

B. AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

-

Principle: This bead-based assay uses "Donor" and "Acceptor" beads that are coated with molecules to capture the two interacting proteins (e.g., anti-GST antibody on one bead for GST-MDM2, and streptavidin on the other for a biotinylated-p53).[2][13][14] When the proteins interact, the beads are brought into proximity (<200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen molecules that travel to a nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at ~615 nm. Inhibitors that disrupt the protein interaction prevent this signal.[13][14]

Conclusion

SAR405838 is a highly potent MDM2 inhibitor that reactivates the p53 tumor suppressor pathway. Its clinical potential is underpinned by its exceptional selectivity for MDM2 over the closely related homolog MDM4 and other proteins. This high degree of selectivity, quantified by robust biochemical assays, is attributed to a unique induced-fit binding mechanism that involves the refolding of the MDM2 N-terminus. The detailed methodologies provided herein serve as a guide for researchers seeking to evaluate and understand the specific and potent mechanism of action of next-generation MDM2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascentagepharma.com [ascentagepharma.com]

- 7. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]